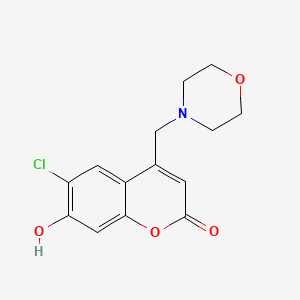
6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one is a hydroxycoumarin.
Applications De Recherche Scientifique
1. Complex Formation and Hydrogen-Bond Networks
Ishida and Kashino (1999) described the formation of hydrogen-bonded complexes involving chloranilic acid and morpholine, showcasing the potential of such compounds in developing one- and two-dimensional hydrogen-bond networks. This study indicates the relevance of similar structures, including 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one, in the field of crystallography and molecular engineering (Ishida & Kashino, 1999).
2. Chemical Reactions and Synthesis Pathways
Nitta et al. (1985) explored the reactions of polymethylene-substituted isoxazolines, highlighting complex chemical processes that can involve structures akin to 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one. Their work contributes to understanding the chemical behavior of benzopyran derivatives in various synthesis reactions (Nitta, Yi, & Kobayashi, 1985).
3. Novel Routes in Preparation of Chromone Oximes
Szabó et al. (1986) focused on the reaction of chromones with hydroxylamine, providing insight into new methods for preparing chromone oximes. This research is significant for understanding the reactivity and applications of benzopyran derivatives in organic synthesis (Szabó, Borbély, Theisz, & Nagy, 1986).
4. Applications in Medicine and Pharmacology
Jacobi et al. (1977) discussed the use of benzopyranone derivatives in medicine, specifically for coronary heart disease. This suggests potential medical applications of related structures like 6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one in cardiovascular therapeutics (Jacobi, Boltze, Seidel, & Schwarz, 1977).
5. Synthesis of Fused Heterocyclic Systems
Schmidt, Schipfer, and Junek (1983) researched the synthesis of pyrano- and pyridokondensierter Heterocyclen using (Ethoxymethylen)malononitril, illustrating the versatile applications of benzopyran derivatives in creating complex heterocyclic structures (Schmidt, Schipfer, & Junek, 1983).
Propriétés
Nom du produit |
6-Chloro-7-hydroxy-4-(4-morpholinylmethyl)-1-benzopyran-2-one |
|---|---|
Formule moléculaire |
C14H14ClNO4 |
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
6-chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C14H14ClNO4/c15-11-6-10-9(8-16-1-3-19-4-2-16)5-14(18)20-13(10)7-12(11)17/h5-7,17H,1-4,8H2 |
Clé InChI |
QXDWZJZGAMNXCI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Solubilité |
44.4 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



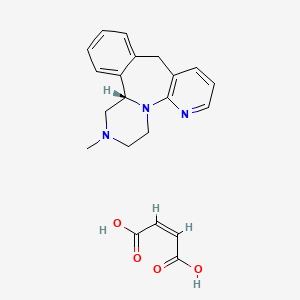
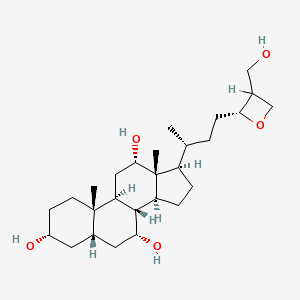
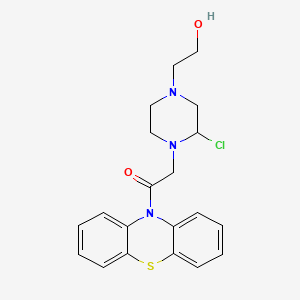
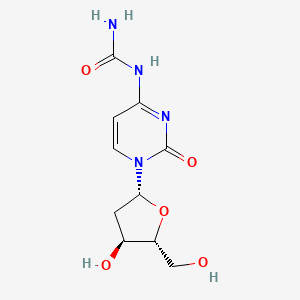
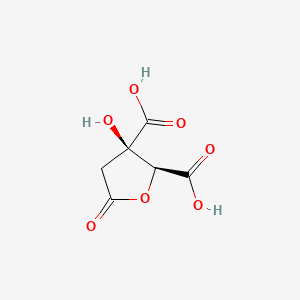
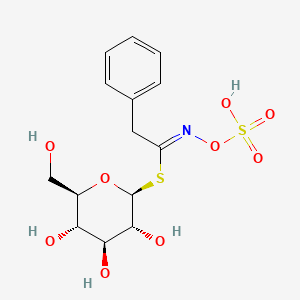
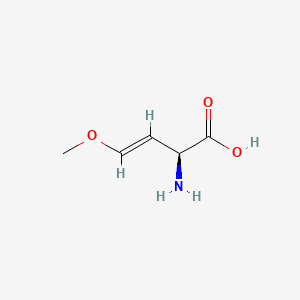
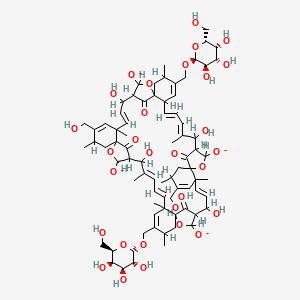
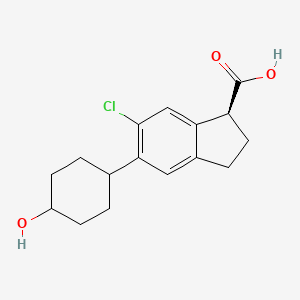
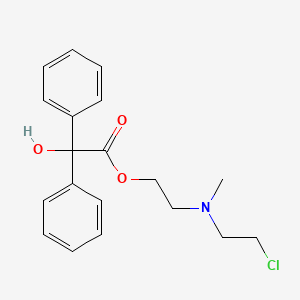
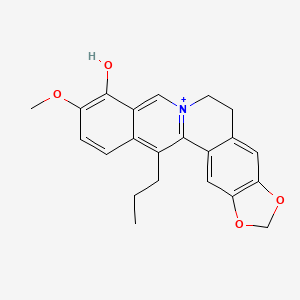
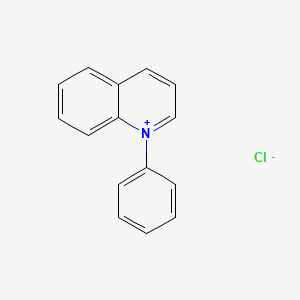
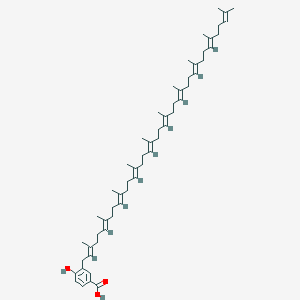
![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)